molecular formula C13H18ClNO3 B599979 Dibutylone hydrochloride CAS No. 17763-12-1

Dibutylone hydrochloride

Cat. No.: B599979
CAS No.: 17763-12-1
M. Wt: 271.74 g/mol
InChI Key: LLAFASVUPHWNTH-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for bk-DMBDB involve chemical reactions to form the final compound.

      Reaction Conditions: Specific reaction conditions may vary, but the core steps typically include condensation reactions and cyclization.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories synthesize it for analytical purposes.

  • Chemical Reactions Analysis

      Reactions: bk-DMBDB can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid chlorides (e.g., SOCl2) are used.

      Major Products: These reactions yield products such as substituted derivatives and intermediates.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and interactions with other compounds.

      Biology: It may serve as a tool to investigate cellular processes or receptor binding.

      Medicine: Although not approved for medical use, its effects on neurotransmitter systems are of interest.

      Industry: Limited applications, but its characterization aids in quality control and forensic analysis.

  • Comparison with Similar Compounds

      Similar Compounds: Other cathinones, such as methylone, ethylone, and pentylone, share structural similarities.

      Uniqueness: bk-DMBDB’s specific combination of functional groups distinguishes it from closely related compounds.

    Properties

    IUPAC Name

    1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LLAFASVUPHWNTH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H18ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    271.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    17763-12-1
    Record name Dibutylone hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name DIBUTYLONE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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